3-(4-ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
3-(4-ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of an indole ring fused with a triazole ring, which is further substituted with an ethyl group and a 2-methylbenzylthio group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazones with thionyl chloride, followed by nucleophilic substitution reactions to introduce the 2-methylbenzylthio group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high throughput. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can modify the triazole ring or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific groups on the indole or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halides, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
3-(4-ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(4-ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole
- 4-ethyl-3-((2-methylbenzyl)thio)-5-(3-methylphenyl)-4H-1,2,4-triazole
- 3-((4-bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3-(4-ethyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole stands out due to its unique combination of an indole ring and a triazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
Properties
IUPAC Name |
3-[4-ethyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4S/c1-3-24-19(17-12-21-18-11-7-6-10-16(17)18)22-23-20(24)25-13-15-9-5-4-8-14(15)2/h4-12,21H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQSRQNEVJMUPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2C)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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